molecular formula C16H24ClN5O2 B5562426 4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No.: B5562426
M. Wt: 353.8 g/mol
InChI Key: HAXQYOMFITZCQH-UHFFFAOYSA-N
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Description

4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one is a useful research compound. Its molecular formula is C16H24ClN5O2 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.1618527 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic System Synthesis

The synthesis of spiro-fused heterocyclic systems, such as "Spiro-fused (C2)-azirino-(C4)-pyrazolones," involves the reaction of substituted pyrazoles with hydroxylamine, leading to compounds that exhibit potential as intermediates in pharmaceutical and material science research. This process highlights the compound's utility in creating novel heterocyclic systems with diverse applications (Holzer et al., 2003).

Anticancer and Antimicrobial Agents

Research into novel biologically potent heterocyclic compounds incorporating the pyrazole moiety has revealed promising anticancer and antimicrobial activities. Compounds synthesized with structural modifications involving pyrazole have been evaluated for their efficacy against various cancer cell lines and pathogenic strains, demonstrating the compound's relevance in developing new therapeutic agents (Katariya et al., 2021).

Oxidation Studies

The compound has been utilized in oxidation studies to transform pyrazolines to pyrazoles under mild conditions. This research underscores its potential in synthetic organic chemistry, especially in the modification and functionalization of heterocyclic compounds (Zolfigol et al., 2006).

Molecular Docking and Synthesis of Antimicrobial Agents

Investigations into the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines have revealed their potential as anticancer and antimicrobial agents. This research is significant for the development of compounds with enhanced biological activities, contributing to the battle against drug-resistant pathogenic strains and cancer (Dawoud et al., 2021).

Properties

IUPAC Name

4-[3-(4-chloropyrazol-1-yl)propanoyl]-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN5O2/c1-20-8-9-21(12-16(20)4-2-14(23)18-6-5-16)15(24)3-7-22-11-13(17)10-19-22/h10-11H,2-9,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXQYOMFITZCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC12CCC(=O)NCC2)C(=O)CCN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.